2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide
Description
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked to an isoxazole ring, which is further connected via an acetamide bridge to a 2-methoxyphenethyl moiety.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-25-17-5-3-2-4-14(17)8-9-22-21(24)12-16-11-19(28-23-16)15-6-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWXBRLIQCQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling with the acetamide group: The final step involves the coupling of the isoxazole derivative with 2-methoxyphenethylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the isoxazole ring or its open-chain derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology . Key areas of interest include:
- Antimicrobial Properties : The structural components suggest potential effectiveness against various microbial strains. The benzo[d][1,3]dioxole and isoxazole moieties are believed to play significant roles in this activity by interacting with microbial enzymes or receptors.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. This is attributed to its ability to modulate key signaling pathways involved in tumor growth and survival. For instance, compounds with similar structures have shown significant growth inhibition in various cancer cell lines, suggesting that this compound may share similar mechanisms .
Therapeutic Potential
The therapeutic applications of this compound are promising:
- Cancer Treatment : Given its potential anticancer properties, further research could lead to the development of new cancer therapies targeting specific types of tumors.
- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating bacterial or fungal infections, particularly those resistant to current therapies.
Case Studies and Research Findings
Recent studies have evaluated similar compounds' efficacy against various cancer cell lines. For example:
- A study on related isoxazole derivatives demonstrated significant anticancer activity against multiple cell lines (e.g., SNB-19 and OVCAR-8), showing percent growth inhibitions ranging from 51% to 86% depending on the specific structure .
- In vitro assays indicated that compounds containing similar structural motifs could effectively inhibit key enzymes involved in cancer progression, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle : The isoxazole ring distinguishes it from analogs with triazole (e.g., compound 7 in ), thiazole (e.g., benzothiazole derivatives in ), or penta-2,4-dienamide backbones (e.g., D14–D20 in ).
- Substituents: The 2-methoxyphenethyl group on the acetamide nitrogen contrasts with substituents like morpholinoethyl (), benzyloxy phenyl (), or indazole derivatives (). The methylenedioxyphenyl group is retained in compounds like D14–D20 () and 5b ().
Table 1: Structural Variations in Analogous Compounds
Physicochemical Properties
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole ring
- Isoxazole ring
- Methoxyphenethyl acetamide moiety
These structural components contribute to its potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is This compound .
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, suggesting that the isoxazole moiety may play a critical role in this activity.
Anticancer Properties
A notable area of investigation is the anticancer potential of this compound. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to compounds containing benzo[d][1,3]dioxole and isoxazole rings. These effects may be linked to their ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, the compound was tested against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound's mechanism of action likely involves the activation of apoptotic pathways and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It potentially modulates receptor activity, influencing cell signaling cascades.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, such as coupling benzo[d][1,3]dioxol-5-yl-substituted isoxazole intermediates with N-(2-methoxyphenethyl)acetamide derivatives. A common method includes refluxing precursors in dimethylformamide (DMF) with potassium carbonate as a base, followed by TLC monitoring . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.5 mol of chloroacetylated reagents), controlling temperature (room temperature for coupling steps), and using triethylamine to neutralize byproducts . Purification via recrystallization (ethanol-DMF mixtures) or chromatography ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .
- NMR Spectroscopy : Confirms structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Cytotoxicity Profiling : Comparative testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting antimicrobial results)?
Contradictions may arise from assay variability. Mitigation strategies include:
- Standardizing Assay Conditions : Uniform bacterial inoculum size (1×10⁵ CFU/mL), consistent solvent controls (DMSO <1% v/v) .
- Dose-Response Validation : Testing multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Mechanistic Studies : Combining bioassays with molecular docking to identify target interactions (e.g., bacterial enzyme inhibition) .
Q. What methodologies are effective for optimizing metabolic stability and pharmacokinetic properties?
Advanced approaches include:
- In Vitro Microsomal Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots .
- Structural Modifications : Introducing electron-withdrawing groups to reduce CYP450-mediated oxidation .
- Plasma Protein Binding Studies : Equilibrium dialysis to assess unbound fraction (fu) for bioavailability predictions .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?
Methodological steps:
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or kinase targets) using software like GROMACS .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and stability .
Q. What experimental designs are suitable for assessing long-term stability under varying environmental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 1–6 months .
- pH-Dependent Stability : Incubate in buffers (pH 1–13) to simulate gastrointestinal and physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
